3-(Aminomethyl)-N,N-diethylpyridin-2-amine (CAS 953738-54-0): Structural Properties, Synthetic Workflows, and Application in Drug Discovery
3-(Aminomethyl)-N,N-diethylpyridin-2-amine (CAS 953738-54-0): Structural Properties, Synthetic Workflows, and Application in Drug Discovery
By: Senior Application Scientist Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the selection of bifunctional building blocks dictates the trajectory of lead optimization. 3-(Aminomethyl)-N,N-diethylpyridin-2-amine (CAS 953738-54-0)[1] is a highly specialized, sterically encumbered scaffold utilized primarily in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. By combining a highly nucleophilic primary amine with a sterically demanding N,N-diethyl group on a pyridine core, this compound offers unique conformational pre-organization. This whitepaper details its physicochemical profile, structural utility, and provides field-proven, self-validating synthetic protocols for its incorporation into pharmaceutical libraries.
Physicochemical Profiling & Chemical Identity
Understanding the quantitative metrics of a building block is critical for predicting its impact on the final active pharmaceutical ingredient (API). The compound's low molecular weight and balanced polar surface area make it an ideal fragment for maintaining lead-like properties (Rule of Three/Five compliance).
Table 1: Chemical Identifiers and Quantitative Physicochemical Data
| Property | Value | Computational / Experimental Basis |
| Chemical Name | 3-(Aminomethyl)-N,N-diethylpyridin-2-amine | IUPAC Nomenclature |
| CAS Registry Number | 953738-54-0 | Chemical Abstracts Service[1] |
| Molecular Formula | C₁₀H₁₇N₃ | Stoichiometric Composition |
| Molecular Weight | 179.27 g/mol | Isotopic Average |
| Monoisotopic Mass | 179.142 g/mol | High-Resolution Mass Spectrometry (HRMS) |
| SMILES String | CCN(CC)c1c(CN)cccn1 | Topological Representation |
| Topological Polar Surface Area | 42.15 Ų | Calc: Primary Amine (26.0) + Pyridine (12.9) + Tert-Amine (3.2) |
| Hydrogen Bond Donors | 1 | Primary Aminomethyl Group |
| Hydrogen Bond Acceptors | 2 | Pyridine Nitrogen, Tertiary Amine |
| Rotatable Bonds | 4 | Conformational Flexibility Index |
Structural Significance in Medicinal Chemistry
The architectural value of CAS 953738-54-0 lies in the precise spatial relationship between its functional groups. As a Senior Application Scientist, I emphasize three causal mechanisms for selecting this specific scaffold:
-
Steric Shielding and A-Strain (Conformational Locking): The bulky N,N-diethyl group at the C2 position forces the adjacent C3-aminomethyl group out of coplanarity due to allylic strain (A-strain). This pre-organizes the vector of the aminomethyl linker. When designing ATP-competitive kinase inhibitors, this pre-organization reduces the entropic penalty upon binding to the target protein, directly translating to higher binding affinity (lower
). -
Electronic Modulation of the Pyridine Core: The N,N-diethylamino substituent is strongly electron-donating via resonance and inductive effects. This enriches the electron density of the pyridine ring, significantly increasing the basicity of the pyridine nitrogen. Consequently, the pyridine nitrogen becomes a much stronger hydrogen-bond acceptor, ideal for interacting with the backbone NH of the kinase hinge region (e.g., Met or Cys residues). This principle is widely validated in the .
-
Lipophilic Vectoring: Compared to a dimethylamino analog, the diethylamino group provides a larger hydrophobic sweep volume. This allows the fragment to selectively occupy lipophilic sub-pockets adjacent to the hinge region, potentially improving selectivity against off-target kinases with bulkier gatekeeper residues.
Pharmacophore Binding Model
Pharmacophore model illustrating kinase hinge binding and vector projection.
Synthetic Methodologies & Workflows
The primary synthetic challenge when utilizing 3-(aminomethyl)-N,N-diethylpyridin-2-amine is overcoming the steric hindrance exerted by the N,N-diethyl group on the adjacent primary amine. Standard coupling reagents (e.g., EDC/HOBt) often result in stalled kinetics and poor yields.
To circumvent this, we employ a highly reactive uronium-based coupling strategy using HATU. As detailed in seminal literature on, HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that accelerates aminolysis even in sterically congested environments.
Self-Validating Protocol: Sterically-Aware Amide Coupling
Objective: To couple a diverse carboxylic acid to CAS 953738-54-0 with >95% conversion.
Reagents:
-
Carboxylic Acid (Diversity Element): 1.0 equivalent
-
CAS 953738-54-0 (Amine): 1.1 equivalents
-
HATU: 1.2 equivalents
-
N,N-Diisopropylethylamine (DIPEA): 3.0 equivalents
-
Anhydrous N,N-Dimethylformamide (DMF): 0.1 M concentration
Step-by-Step Procedure & Causality:
-
Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF at room temperature.
-
Causality: DMF possesses a high dielectric constant, which stabilizes the polar transition states required for the formation of the HOAt ester.
-
-
Base Addition: Add DIPEA dropwise and stir for 15 minutes.
-
Validation Checkpoint 1: A distinct color change (typically to a pale yellow/orange) acts as a visual self-validation that the active HOAt ester has formed.
-
-
Nucleophilic Attack: Add CAS 953738-54-0 in a single portion. Stir at room temperature for 2 to 4 hours.
-
Causality: The slight 0.1 eq excess of the amine ensures complete consumption of the activated acid, simplifying downstream reverse-phase purification. The strong basicity of DIPEA prevents the primary amine from becoming protonated, maintaining its nucleophilicity.
-
-
Reaction Quench: Quench the reaction by adding 5 volumes of saturated aqueous NaHCO₃, followed by extraction with Ethyl Acetate (3x).
-
Analytical Validation (LC-MS): Analyze the organic layer via UPLC-MS (C18 column, 5-95% MeCN/H₂O with 0.1% Formic Acid).
-
Validation Checkpoint 2: The basic pyridine and tertiary amine moieties ensure excellent ionization in positive ESI mode. The protocol is self-validating: if the starting material peak at m/z 180.3 [M+H]⁺ persists, it indicates incomplete activation, prompting the addition of 0.2 eq further HATU. Complete disappearance of m/z 180.3 confirms reaction success.
-
Workflow Visualization
Synthetic workflow for amide library generation using CAS 953738-54-0.
Conclusion
3-(Aminomethyl)-N,N-diethylpyridin-2-amine is far more than a simple linker; it is a rationally designed pharmacophore element. By leveraging its inherent A-strain for conformational locking and its electron-rich pyridine core for robust hinge-binding, medicinal chemists can drive significant improvements in both target affinity and selectivity. Adhering to the sterically-aware synthetic protocols outlined above ensures high-throughput integration of this compound into advanced lead optimization libraries.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12358233, 3-(Aminomethyl)pyridin-2-amine." (Utilized as structural proxy for core scaffold properties). PubChem,[Link]
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.[Link]
-
Furet, P., et al. "Structure-based design of kinase inhibitors." Journal of Medicinal Chemistry, 2003.[Link]
